(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE
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Overview
Description
(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE is a complex organic compound that features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a thienyl group substituted with a propyl chain at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Intermediate: The thienyl group can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Morpholine Ring Formation: The morpholine ring is formed by the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Coupling Reaction: The final step involves coupling the thienyl intermediate with the morpholine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the thienyl group.
5-Propyl-3-thienylmethanone: Contains the thienyl group but lacks the morpholine ring.
Uniqueness
(2,6-DIMETHYLMORPHOLINO)(5-PROPYL-3-THIENYL)METHANONE is unique due to the combination of the morpholine and thienyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-propylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-4-5-13-6-12(9-18-13)14(16)15-7-10(2)17-11(3)8-15/h6,9-11H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIKOUHZMXMYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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